![molecular formula C22H24N2O5S B2663744 Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-49-2](/img/structure/B2663744.png)
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The scientific research surrounding Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate focuses on its synthesis and structural analysis. Studies have explored the catalytic reactions involving heterocyclic derivatives to achieve various molecular structures, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process showcases the compound's utility in forming complex heterocyclic structures under specific conditions, providing a foundation for potential pharmaceutical and chemical applications (Bacchi et al., 2005).
Structural Characterization and Reactivity
Further research has detailed the structural characterization of related heterocyclic compounds, providing insight into their crystal packing and the interactions that govern their stability and reactivity. Studies employing X-ray diffraction analysis have uncovered the molecular geometries and intermolecular interactions of various derivatives, which are crucial for understanding their chemical behavior and potential applications in drug design and development. This includes investigations into the N⋯π and O⋯π interactions rather than direct hydrogen bonding in the crystal packing of certain ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing subtle but significant influences on compound stability and reactivity (Zhang et al., 2011).
Enantioselective Synthesis and Kinetic Resolution
The enantioselective synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates demonstrate the compound's potential in producing biologically active molecules with high enantiomeric excess. This highlights its relevance in creating pharmaceutical agents where the control of stereochemistry is critical for therapeutic efficacy. The use of specific enzymes for catalysis underscores the compound's versatility in synthetic chemistry applications (Andzans et al., 2013).
Antimicrobial and Antiulcer Activities
Compounds derived from or related to Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate have been explored for their antimicrobial and antiulcer activities. These studies provide a basis for the development of new therapeutic agents targeting a variety of diseases. The synthesis of novel derivatives and their subsequent evaluation for biological activity is a significant area of research, highlighting the compound's potential as a precursor for the development of drugs with specific pharmacological profiles (Stolarczyk et al., 2018).
properties
IUPAC Name |
prop-2-enyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-5-11-29-22(26)19-14(3)24-21(30-13-18(25)28-6-2)16(12-23)20(19)15-9-7-8-10-17(15)27-4/h5,7-10,20,24H,1,6,11,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUPMKRHAZYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

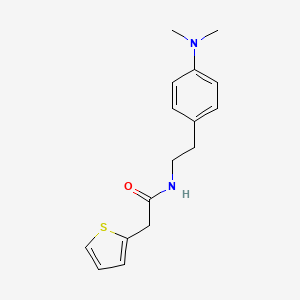

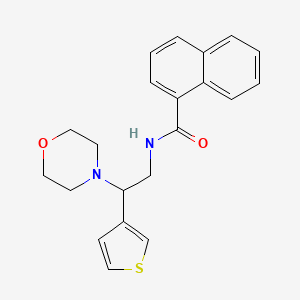
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2663665.png)
![dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2663666.png)
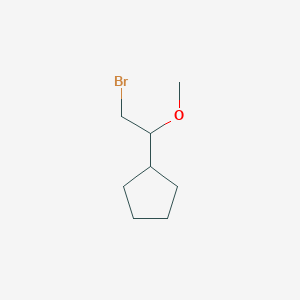
![3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one](/img/structure/B2663669.png)
![2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline](/img/structure/B2663673.png)
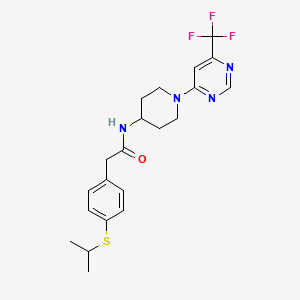
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B2663675.png)
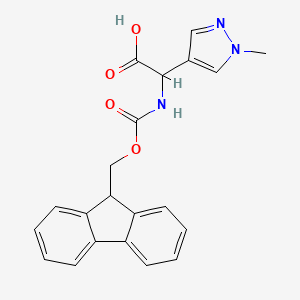
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2663678.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2663682.png)
